molecular formula C13H16O B14749565 (Cyclohex-3-en-1-yl)(phenyl)methanol CAS No. 831-13-0

(Cyclohex-3-en-1-yl)(phenyl)methanol

Cat. No.: B14749565
CAS No.: 831-13-0
M. Wt: 188.26 g/mol
InChI Key: JDRIHMPNNKBFBP-UHFFFAOYSA-N
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Description

(Cyclohex-3-en-1-yl)(phenyl)methanol is an organic compound that features a cyclohexene ring bonded to a phenyl group through a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Cyclohex-3-en-1-yl)(phenyl)methanol typically involves the reaction of cyclohex-3-en-1-ylmethanol with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent. The reaction mixture is then quenched with water and extracted to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, purification steps, and quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Cyclohex-3-en-1-yl)(phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed

    Oxidation: Formation of cyclohex-3-en-1-one and benzaldehyde.

    Reduction: Formation of cyclohex-3-en-1-ylmethanol and phenylmethanol.

    Substitution: Formation of cyclohex-3-en-1-yl(phenyl)methyl chloride.

Scientific Research Applications

(Cyclohex-3-en-1-yl)(phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (Cyclohex-3-en-1-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Cyclohex-3-en-1-yl)(phenyl)methanol is unique due to the presence of both a cyclohexene ring and a phenyl group, which imparts distinct chemical and physical properties

Properties

CAS No.

831-13-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

cyclohex-3-en-1-yl(phenyl)methanol

InChI

InChI=1S/C13H16O/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-5,7-8,12-14H,6,9-10H2

InChI Key

JDRIHMPNNKBFBP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)C(C2=CC=CC=C2)O

Origin of Product

United States

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